molecular formula C11H12ClF2N B2470678 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2375269-28-4

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No. B2470678
CAS RN: 2375269-28-4
M. Wt: 231.67
InChI Key: XWQZAEAVYSRFGO-UHFFFAOYSA-N
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Description

“2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2375269-28-4 . It has a molecular weight of 231.67 . The IUPAC name of the compound is 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H11F2N.ClH/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8;/h1-5H,6-7,14H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . It is a powder in physical form

Scientific Research Applications

Selective Synthesis and Structural Analysis

The compound has been utilized in the selective synthesis of polyhalogenated bicyclo[1.1.1]pentane cages. Extensive use of X-ray diffraction confirmed the positions of halogen atoms in these structures. The acidity constants of new derivatives were determined, showcasing the compound's relevance in structural and chemical property analysis (Le et al., 2021).

Synthesis Methods

Efforts have been made to develop new synthesis routes for bicyclo[1.1.1]pentan-1-amine, indicating its growing importance in medicinal chemistry. These include the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, offering a flexible and scalable alternative for producing this compound (Goh et al., 2014).

Application in Bioisotere Development

The compound has been a focal point in creating effective bioisosteres. For example, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is notable, highlighting its utility in developing novel organic molecules with potential pharmaceutical applications (Hughes et al., 2019).

Exploring New Synthetic Spaces

Research has explored the synthesis of novel moieties like 3-fluorobicyclo[1.1.1]pentan-1-amine. This demonstrates the compound's role in expanding the boundaries of synthetic chemistry, particularly in medicinal chemistry (Goh & Adsool, 2015).

Difluoro-substituted Bicyclo[1.1.1]pentanes in Medicinal Chemistry

A practical approach has been developed for synthesizing difluoro-substituted bicyclo[1.1.1]pentanes. These compounds are proposed as saturated bioisosteres of the benzene ring, underscoring their potential utility in drug discovery projects (Bychek et al., 2019).

properties

IUPAC Name

2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N.ClH/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8;/h1-5H,6-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZAEAVYSRFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)F)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

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